3-(tert-Butyl)-4-hydroxybenzaldehyde
Overview
Description
Scientific Research Applications
Neuroprotective Agent in Alzheimer’s Research
3-(tert-Butyl)-4-hydroxybenzaldehyde: has been studied for its potential role in neuroprotection, particularly in the context of Alzheimer’s disease. Research suggests that derivatives of this compound can act as both β-secretase and acetylcholinesterase inhibitors . This dual action is significant because it can prevent the aggregation of amyloid-beta peptide and the formation of fibrils, which are hallmarks of Alzheimer’s pathology. The compound’s moderated protective activity in astrocytes against amyloid-beta induced toxicity is a promising avenue for therapeutic research .
Antioxidant Properties in Food Safety
The compound’s antioxidant properties have been explored, especially in relation to food safety. Studies indicate that 3-(tert-Butyl)-4-hydroxybenzaldehyde and its analogs can react with peroxide radicals, which confers resistance to oxidation . This reaction is crucial for preventing or delaying oxidative deterioration in food, thereby improving stability and extending shelf life. The compound’s thermal stability allows it to be used in high-temperature conditions, such as frying and baking .
Organic Synthesis and Chemical Transformations
In the field of organic chemistry, the tert-butyl group of this compound elicits a unique reactivity pattern that is beneficial for various chemical transformations . Its steric bulk can influence reaction pathways and outcomes, making it a valuable moiety for synthesizing complex organic molecules. This characteristic is leveraged in biosynthetic pathways and could potentially be applied in biocatalytic processes .
Polymer Chemistry and Material Science
3-(tert-Butyl)-4-hydroxybenzaldehyde: has applications in polymer chemistry, where it is used in the synthesis of cyclic polymers via ring-expansion RAFT polymerization . The tert-butyl group plays a role in the polymerization process, affecting the molecular weight and properties of the resulting polymers. These cyclic polymers exhibit unique physical and functional properties compared to their linear analogs, which is of interest in material science .
properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZZAKITZYDOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984227 | |
Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-4-hydroxybenzaldehyde | |
CAS RN |
65678-11-7 | |
Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65678-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-Butyl)-4-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butyl)-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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